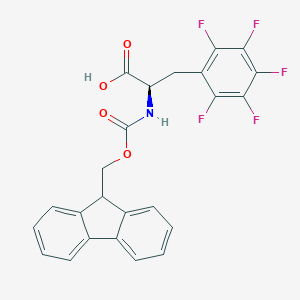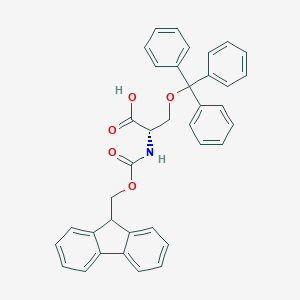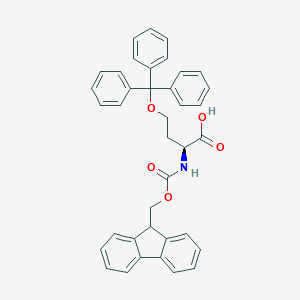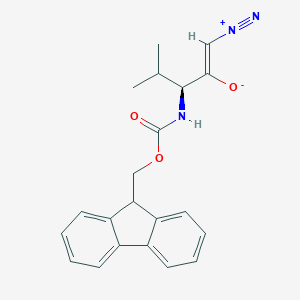
Fmoc-L-Val-CHN2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Val-CHN2: is a derivative of the amino acid valine, where the valine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis and has gained significant attention in the field of medical research due to its potential therapeutic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The Fmoc group can be introduced by reacting valine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
Diazomethane Formation: The diazomethane group (CHN2) can be introduced by reacting the Fmoc-protected valine with diazomethane in an appropriate solvent.
Industrial Production Methods: The industrial production of Fmoc-L-Val-CHN2 typically involves large-scale synthesis using automated peptide synthesizers.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Fmoc-L-Val-CHN2 can undergo oxidation reactions, particularly at the diazomethane group, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, especially at the Fmoc group, resulting in the removal of the protecting group.
Substitution: this compound can participate in substitution reactions where the diazomethane group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Deprotected valine derivatives.
Substitution: Substituted valine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-L-Val-CHN2 is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins .
Biology: The compound is used in the study of protein-protein interactions and the development of peptide-based drugs .
Medicine: this compound has potential therapeutic applications, particularly in the development of novel drugs for various diseases.
Industry: The compound is used in the production of peptide-based materials and hydrogels for various industrial applications .
Wirkmechanismus
Mechanism: The Fmoc group protects the amino group of valine, preventing unwanted reactions during peptide synthesis.
Molecular Targets and Pathways: The compound primarily targets the amino group of valine, protecting it during synthesis. The diazomethane group can react with various nucleophiles, enabling the formation of diverse peptide structures .
Vergleich Mit ähnlichen Verbindungen
Fmoc-L-Val-OH: A similar compound where the diazomethane group is replaced by a hydroxyl group.
Fmoc-L-Val-NH2: A derivative where the diazomethane group is replaced by an amine group.
Fmoc-L-Val-OMe: A compound where the diazomethane group is replaced by a methoxy group.
Uniqueness: Fmoc-L-Val-CHN2 is unique due to the presence of the diazomethane group, which allows for a wide range of chemical reactions and modifications. This makes it a versatile building block in peptide synthesis and other applications .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3S)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-13(2)20(19(25)11-23-22)24-21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-11,13,18,20H,12H2,1-2H3,(H,24,26)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQNUSIQJSEXIR-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
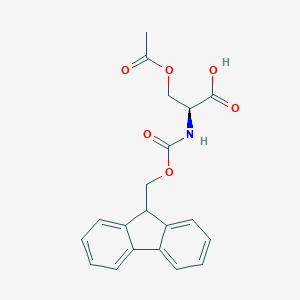
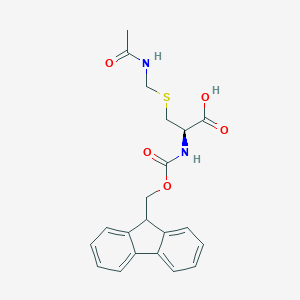
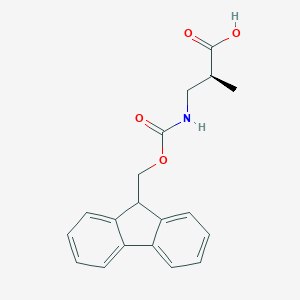
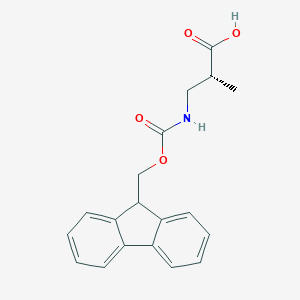

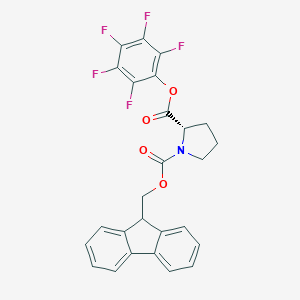
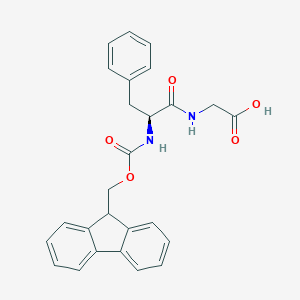
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B557290.png)

